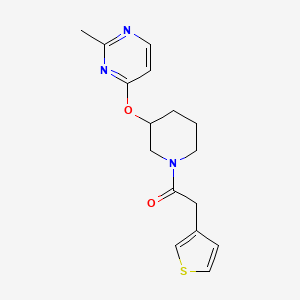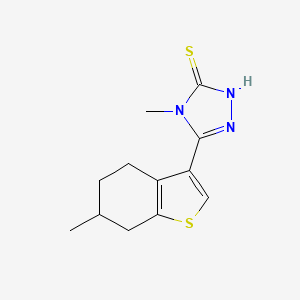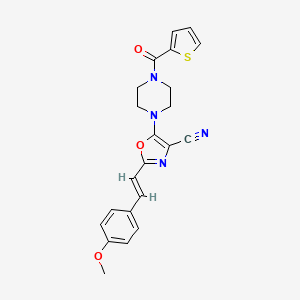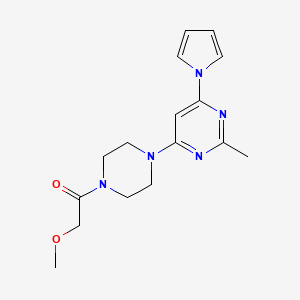![molecular formula C24H21NO4 B2873948 2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 903183-63-1](/img/structure/B2873948.png)
2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzofuran ring, the construction of the tetrahydrocyclopenta[g]chromen-4-yl group, and the introduction of the propanamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a variety of functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, the aromatic benzofuran ring, and the tetrahydrocyclopenta[g]chromen-4-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the amide, while its stability would be influenced by the aromatic rings .科学的研究の応用
Anti-Inflammatory Activity
The structural similarity of the compound to known anti-inflammatory agents suggests its potential use in this field. Coumarin derivatives, which share a similar backbone to our compound, have demonstrated significant anti-inflammatory effects . This application could be particularly relevant in the development of new medications for chronic inflammatory diseases.
Antioxidant Properties
Compounds with a benzofuran moiety, such as our compound, are known to exhibit antioxidant properties. These properties are crucial in the pharmaceutical industry for developing treatments that protect against oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antitumor Activity
The cyclopenta[g]chromen-4-yl group within the compound’s structure is structurally related to flavonoids, which are known for their antitumor activities. This suggests that the compound could be researched for its potential use in cancer therapy, particularly in the synthesis of novel antitumor agents .
Anti-HIV Activity
Similar compounds have been studied for their anti-HIV properties. Given the ongoing need for effective HIV treatments, this compound could be a candidate for the development of new anti-HIV medications .
Antibacterial and Antifungal Effects
The compound’s structure hints at possible antibacterial and antifungal applications. This is based on the activity of related coumarin derivatives, which have been used to develop treatments for various bacterial and fungal infections .
Central Nervous System Stimulant
The presence of the propanamide group in the compound’s structure could indicate potential stimulant effects on the central nervous system. This application could lead to research into new drugs for neurological conditions or cognitive enhancers .
作用機序
将来の方向性
特性
IUPAC Name |
2-methyl-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-13(2)24(27)25-22-16-8-3-4-9-19(16)29-23(22)18-12-21(26)28-20-11-15-7-5-6-14(15)10-17(18)20/h3-4,8-13H,5-7H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXABRZYVLKHMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C5CCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



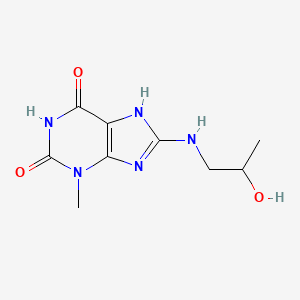
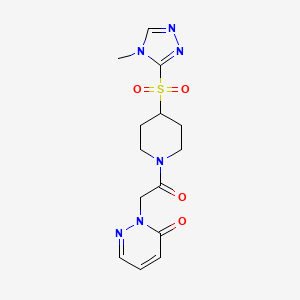
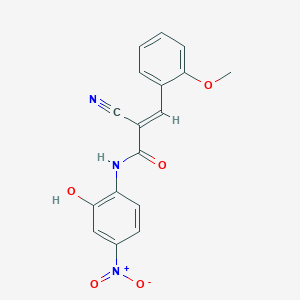

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2873876.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2873883.png)
